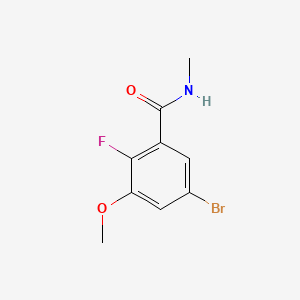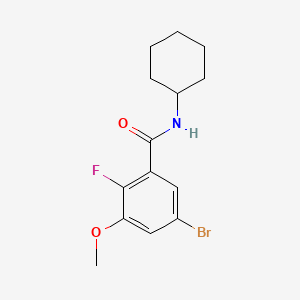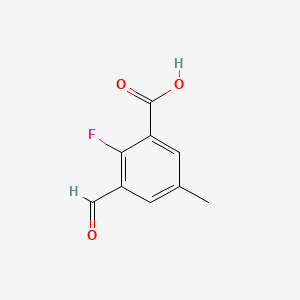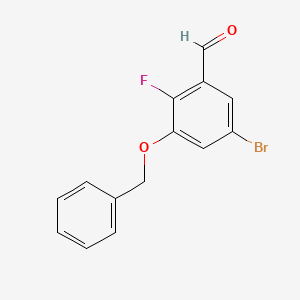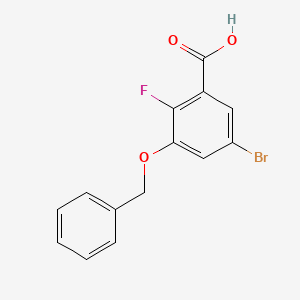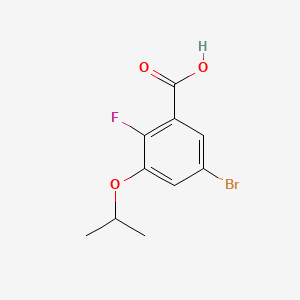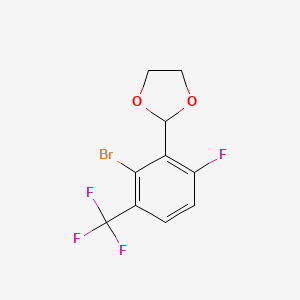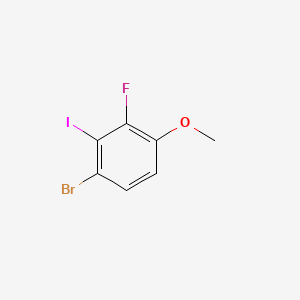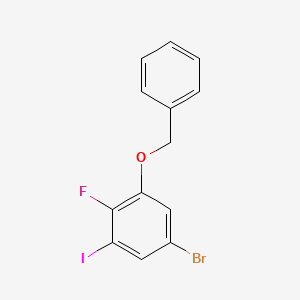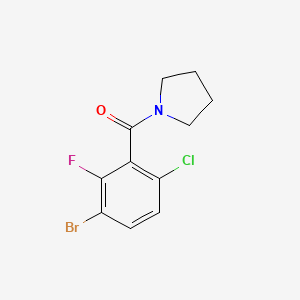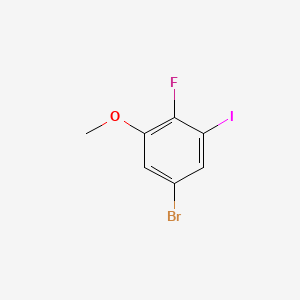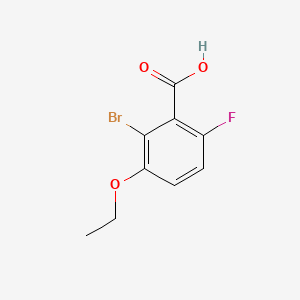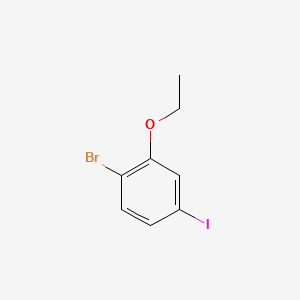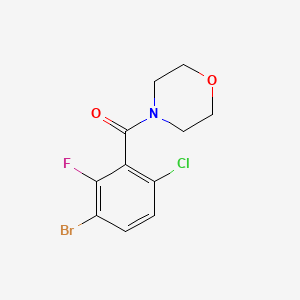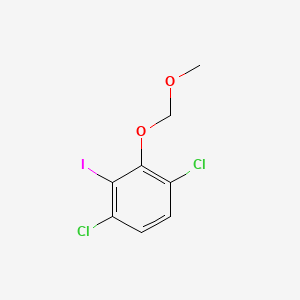
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7Cl2IO2 and a molecular weight of 332.95 g/mol . This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene typically involves the iodination and chlorination of a benzene derivative followed by the introduction of a methoxymethoxy group. The general synthetic route can be summarized as follows:
Iodination: A benzene derivative is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom.
Chlorination: The iodinated benzene is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atoms.
Methoxymethoxylation: Finally, the chlorinated and iodinated benzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or sulfuric acid in non-polar solvents like chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dihydro derivatives and other reduced aromatic compounds.
Coupling Products: Biaryl compounds and other coupled aromatic systems.
科学的研究の応用
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in coupling reactions, the iodine atom participates in the formation of carbon-carbon bonds, while the methoxymethoxy group can act as a protecting group in multi-step syntheses.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-iodobenzene: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
1,4-Dichloro-2-methoxybenzene: Lacks the iodine atom, limiting its use in coupling reactions.
1,4-Dichloro-3-methoxymethoxybenzene: Different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms along with a methoxymethoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry and industrial applications.
特性
IUPAC Name |
1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2IO2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUUIMLPIHZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2IO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
